An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxybisabola-1,10-dien-9-one
An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxybisabola-1,10-dien-9-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybisabola-1,10-dien-9-one is a sesquiterpenoid belonging to the bisabolane class of natural products.[1] These compounds are of significant interest in medicinal chemistry due to their structural diversity and wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Hydroxybisabola-1,10-dien-9-one, detailed experimental protocols for their determination, and a generalized workflow for its isolation and characterization.
Physicochemical Properties
Quantitative data for 3-Hydroxybisabola-1,10-dien-9-one is limited due to its novelty and the scarcity of dedicated research. The following table summarizes the available and predicted data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₂ | [2][3] |
| Molecular Weight | 236.35 g/mol | [2] |
| CAS Number | 129673-86-5 | [2][3] |
| Physical Description | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [3][4][5] |
| XlogP (Predicted) | 2.9 | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of 3-Hydroxybisabola-1,10-dien-9-one. These protocols are standard for the characterization of novel natural products.
Determination of Melting Point
Principle: The melting point is a fundamental physical property used for the identification and purity assessment of a solid compound.
Apparatus:
-
Capillary melting point apparatus
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Mortar and pestle
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Capillary tubes (sealed at one end)
Procedure:
-
Ensure the sample of 3-Hydroxybisabola-1,10-dien-9-one is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Determination of Solubility
Principle: Solubility is determined by adding a solute to a solvent until the solution is saturated and undissolved solids are present.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Weigh a precise amount of 3-Hydroxybisabola-1,10-dien-9-one and add it to a vial containing a known volume of the solvent to be tested (e.g., water, ethanol, DMSO).
-
Cap the vial and vortex it for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the vial to pellet any undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
The solubility is expressed in units such as mg/mL or mol/L.
Determination of Octanol-Water Partition Coefficient (LogP)
Principle: The shake-flask method is a standard procedure to determine the LogP value, which represents the lipophilicity of a compound.
Apparatus:
-
Separatory funnel or screw-capped tubes
-
Mechanical shaker
-
pH meter
-
Analytical instrumentation (HPLC or GC)
Procedure:
-
Prepare a stock solution of 3-Hydroxybisabola-1,10-dien-9-one in a suitable solvent.
-
Add a small volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel or tube.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and water phases using an appropriate analytical technique (e.g., HPLC, GC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
Visualizations
Workflow for Isolation and Characterization
The following diagram illustrates a general workflow for the isolation and characterization of a bisabolane sesquiterpenoid like 3-Hydroxybisabola-1,10-dien-9-one from a natural source, such as Curcuma longa.[6]
Logical Relationship of Physicochemical Properties
The interplay between key physicochemical properties is crucial in drug development. The following diagram illustrates the logical relationships between solubility, lipophilicity (LogP), and molecular weight, and their influence on a compound's potential as a drug candidate.
References
- 1. Showing Compound 4-Hydroxybisabola-2,10-dien-9-one (FDB005319) - FooDB [foodb.ca]
- 2. targetmol.com [targetmol.com]
- 3. chemfaces.com [chemfaces.com]
- 4. 3,4-Dihydroxybisabola-1,10-diene | CAS:129673-87-6 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. ar-Turmerone | CAS:532-65-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. Pharmacological activities of 4-methylene-8-hydroxybisabola-2,10-diene-9-one, a new compound isolated from Ryudai gold (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]
